4-[(5-acetamido-3,4-dihydro-2H-quinolin-1-yl)methyl]-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-acetamido-3,4-dihydro-2H-quinolin-1-yl)methyl]-N-methylbenzamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline ring system, an acetamido group, and a benzamide moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-acetamido-3,4-dihydro-2H-quinolin-1-yl)methyl]-N-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde under acidic conditions.
Introduction of the Acetamido Group: The acetamido group can be introduced by reacting the quinoline intermediate with acetic anhydride in the presence of a base such as pyridine.
Formation of the Benzamide Moiety: The final step involves the reaction of the acetamido-quinoline intermediate with N-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(5-acetamido-3,4-dihydro-2H-quinolin-1-yl)methyl]-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido or benzamide groups can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(5-acetamido-3,4-dihydro-2H-quinolin-1-yl)methyl]-N-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as malaria, cancer, and bacterial infections.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[(5-acetamido-3,4-dihydro-2H-quinolin-1-yl)methyl]-N-methylbenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exhibiting anticancer properties. Additionally, it can interact with bacterial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Quinine: A well-known antimalarial drug with a similar quinoline structure.
Chloroquine: Another antimalarial drug with a quinoline core.
Nalidixic Acid: An antibacterial agent with a quinoline structure.
Uniqueness
4-[(5-acetamido-3,4-dihydro-2H-quinolin-1-yl)methyl]-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct biological activities. Unlike quinine and chloroquine, which are primarily used as antimalarials, this compound has broader applications, including potential anticancer and antimicrobial effects. Its unique structure allows for diverse chemical modifications, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
4-[(5-acetamido-3,4-dihydro-2H-quinolin-1-yl)methyl]-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-14(24)22-18-6-3-7-19-17(18)5-4-12-23(19)13-15-8-10-16(11-9-15)20(25)21-2/h3,6-11H,4-5,12-13H2,1-2H3,(H,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJJJCLIQFPANV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2CCCN(C2=CC=C1)CC3=CC=C(C=C3)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.